molecular formula C13H9FN2O4 B6415043 6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid CAS No. 1261984-26-2

6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid

Cat. No.: B6415043
CAS No.: 1261984-26-2
M. Wt: 276.22 g/mol
InChI Key: GBQFMJVNKXTBJO-UHFFFAOYSA-N
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Description

6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxylic acid group attached to the ring This specific compound is characterized by the presence of an amino group at the 6th position, a carboxy group at the 3rd position, and a fluorophenyl group at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid can be achieved through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxy group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity and specificity, while the amino and carboxy groups can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-(3-carboxy-5-fluorophenyl)picolinic acid is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-amino-3-(3-carboxy-5-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-8-4-6(3-7(5-8)12(17)18)9-1-2-10(15)16-11(9)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQFMJVNKXTBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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